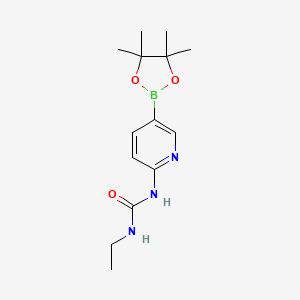
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester
Übersicht
Beschreibung
“6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” is a chemical compound with the molecular formula C14H22BN3O3 . It is a white to yellow solid and is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” is characterized by the presence of a pyridine ring, an ethylureido group, and a boronic acid pinacol ester group . The molecular weight of the compound is 291.16 g/mol .Chemical Reactions Analysis
Boronic esters, including “6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester”, are known to participate in various chemical reactions. One of the most notable reactions is the Suzuki-Miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the transmetalation of the boronic ester to a palladium catalyst .Physical And Chemical Properties Analysis
“6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” is a white to yellow solid . It has a molecular weight of 291.16 g/mol . The compound is part of the boronic ester class of compounds, which are generally stable, readily prepared, and environmentally benign .Wissenschaftliche Forschungsanwendungen
Synthesis and Coupling Reactions
Pyridylboronic acids and their pinacol esters are pivotal in Suzuki coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds. These compounds serve as critical intermediates for the synthesis of complex organic molecules, including heterocyclic compounds and polymers. For instance, the synthesis of 3-pyridylboronic acid and its pinacol ester, and their application in Suzuki coupling to prepare 3-pyridin-3-ylquinoline, exemplifies the utility of these compounds in creating biologically relevant structures (Li et al., 2005).
Fluorescence Enhancement and Sensing
Boronic acids and esters, including pyridine variants, have found applications in developing fluorescent sensors for detecting biologically relevant species. The formation of cyclic boronate esters with pinacol enhances Lewis acidity, which can significantly increase fluorescence upon interaction with specific molecules. This property is exploited in sensors for detecting sugars and other biological substances, demonstrating the versatility of pyridine boronic esters in chemical sensing technologies (Huang et al., 2010).
Analytical and Environmental Applications
The stability and reactivity of pinacolboronate esters also make them subjects of interest in analytical chemistry, particularly in developing methods for their quantification and purity assessment. These compounds are used in Suzuki coupling reactions for synthesizing various organic molecules, necessitating accurate and reliable analytical methods to ensure the quality and purity of these critical intermediates (Zhong et al., 2012).
Drug Discovery and Material Science
In the context of drug discovery and materials science, boronic acids and pinacol esters, including those derived from pyridine, are integral in synthesizing novel compounds with potential therapeutic applications and new materials with unique properties. These compounds facilitate the introduction of boronic acid functionalities into molecules, enabling further chemical transformations and the synthesis of complex molecular architectures (Mfuh et al., 2017).
Zukünftige Richtungen
The future directions for the use of “6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” and similar compounds are likely to be influenced by their utility in organic synthesis. Boronic esters are valuable building blocks in various chemical reactions, including the Suzuki-Miyaura coupling . Therefore, they may find increasing use in the synthesis of complex organic molecules for applications in areas such as medicinal chemistry .
Eigenschaften
IUPAC Name |
1-ethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O3/c1-6-16-12(19)18-11-8-7-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCZIOGAMMXGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

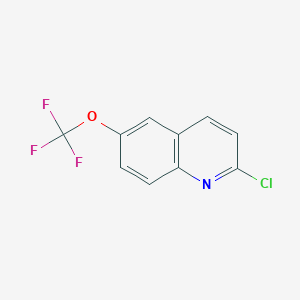
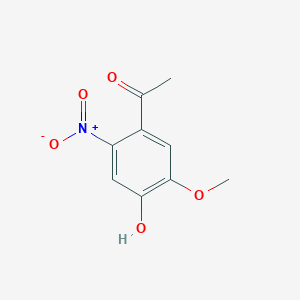
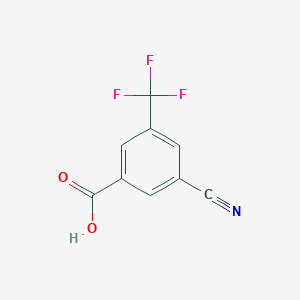
![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)
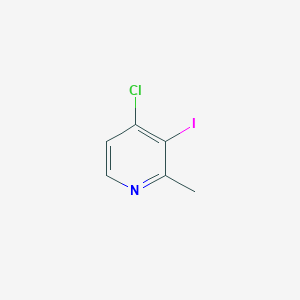
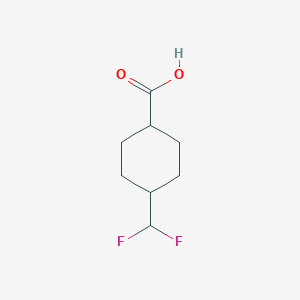
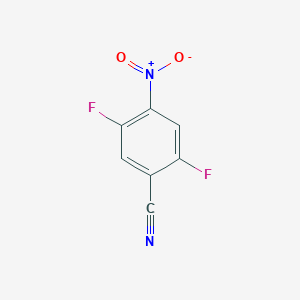
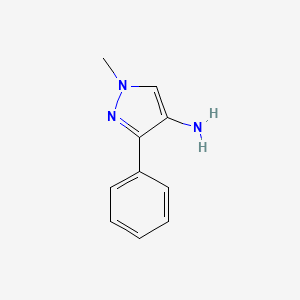
![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)
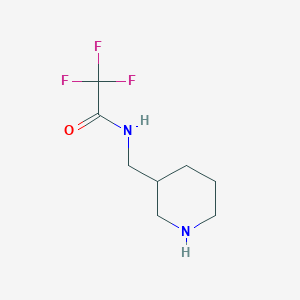
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
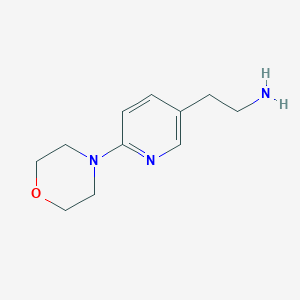
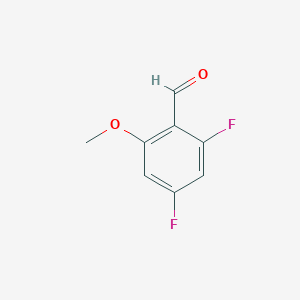
![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)